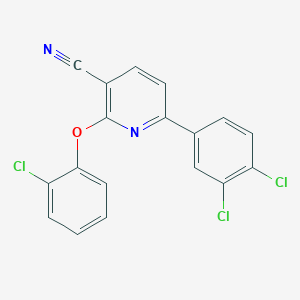
2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H9Cl3N2O and its molecular weight is 375.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular mechanisms, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound's structure consists of a pyridine ring substituted with a chlorophenoxy group and a dichlorophenyl moiety. Its synthesis typically involves multi-step reactions that incorporate various chemical precursors. The synthetic pathways often focus on optimizing yield and purity while minimizing by-products.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, particularly regarding its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research has shown that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have demonstrated potent activity against gastric cancer cells (SGC-7901) with IC50 values comparable to established chemotherapeutics .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6o | SGC-7901 | 2.3 | Telomerase inhibition |
| 6u | SGC-7901 | 4.5 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens, including Chlamydia trachomatis. In vitro studies indicated that it exhibits superior activity compared to traditional antibiotics like spectinomycin . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Chlamydia trachomatis | 128 μg/mL | Spectinomycin |
| E. coli | 32 μg/mL | Penicillin |
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Molecular Docking Studies
Molecular docking simulations have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance. These studies provide insights into the structural requirements for biological activity and help in designing more potent analogs.
Table 3: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Observed Interactions |
|---|---|---|
| Telomerase | -9.5 | H-bonds with key residues |
| Bacterial Enzyme | -8.7 | Hydrophobic interactions |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of the compound on human gastric cancer cells, demonstrating a significant reduction in cell viability through apoptosis induction.
- Antimicrobial Assessment : Another investigation assessed its efficacy against Chlamydia trachomatis, revealing a promising alternative to existing treatments.
特性
IUPAC Name |
2-(2-chlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2O/c19-13-7-5-11(9-15(13)21)16-8-6-12(10-22)18(23-16)24-17-4-2-1-3-14(17)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCYQGNWQSMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














